molecular formula C14H8ClF3O B2829294 (4-Chlorophenyl)[4-(trifluoromethyl)phenyl]methanone CAS No. 34328-31-9

(4-Chlorophenyl)[4-(trifluoromethyl)phenyl]methanone

Cat. No.: B2829294
CAS No.: 34328-31-9
M. Wt: 284.66
InChI Key: RHOAOVIKZMOITD-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)[4-(trifluoromethyl)phenyl]methanone is an organic compound with the molecular formula C14H8ClF3O It is a ketone derivative characterized by the presence of a chlorophenyl group and a trifluoromethylphenyl group attached to a central methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)[4-(trifluoromethyl)phenyl]methanone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-chlorobenzoyl chloride with 4-(trifluoromethyl)benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions generally include:

    Temperature: 0-5°C initially, then gradually increased to room temperature.

    Solvent: Anhydrous dichloromethane or chloroform.

    Reaction Time: Several hours, typically 4-6 hours.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)[4-(trifluoromethyl)phenyl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of 4-chlorobenzoic acid and 4-(trifluoromethyl)benzoic acid.

    Reduction: Formation of (4-chlorophenyl)[4-(trifluoromethyl)phenyl]methanol.

    Substitution: Formation of nitro derivatives or halogenated products depending on the substituents introduced.

Scientific Research Applications

(4-Chlorophenyl)[4-(trifluoromethyl)phenyl]methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological profiles.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)[4-(trifluoromethyl)phenyl]methanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit enzymes involved in the synthesis of inflammatory mediators, thereby exerting anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzophenone: Similar in structure but lacks the trifluoromethyl group.

    4-Chlorobenzophenone: Similar but does not have the trifluoromethyl group.

    4-(Trifluoromethyl)benzophenone: Similar but lacks the chlorophenyl group.

Uniqueness

(4-Chlorophenyl)[4-(trifluoromethyl)phenyl]methanone is unique due to the presence of both chlorophenyl and trifluoromethylphenyl groups. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and potential for specific biological activities, making it valuable for various applications.

Properties

IUPAC Name

(4-chlorophenyl)-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF3O/c15-12-7-3-10(4-8-12)13(19)9-1-5-11(6-2-9)14(16,17)18/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHOAOVIKZMOITD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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